(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid

Description

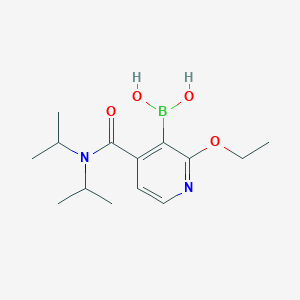

Chemical Structure and Properties The compound (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid (CAS No. 1131735-94-8) is a boronic acid derivative with a molecular formula of C₁₄H₂₃BN₂O₄ and a molecular weight of 294.15 g/mol . Its structure features:

- A pyridine ring substituted with a 2-ethoxy group (providing steric bulk and electron-donating effects).

- A boronic acid moiety at the 3-position of the pyridine ring, critical for covalent interactions with biomolecules or participation in Suzuki-Miyaura cross-coupling reactions .

This compound is of interest in medicinal chemistry and materials science due to the tunable reactivity of its boronic acid group and the structural complexity imparted by its substituents.

Properties

IUPAC Name |

[4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O4/c1-6-21-13-12(15(19)20)11(7-8-16-13)14(18)17(9(2)3)10(4)5/h7-10,19-20H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZPBKCEGYLFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OCC)C(=O)N(C(C)C)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732015 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131735-94-8 | |

| Record name | {4-[Di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.

Introduction of the Diisopropylcarbamoyl Group: This step involves the reaction of the pyridine derivative with diisopropylcarbamoyl chloride under basic conditions to introduce the diisopropylcarbamoyl group.

Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

Reduction: Reduction reactions can target the pyridine ring or the carbamoyl group, potentially leading to the formation of reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group makes this compound suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Coupling: Palladium catalysts, base (e.g., potassium carbonate), aryl or vinyl halides.

Major Products:

Oxidation: Boronic esters, borates.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Coupling: Biaryl or bialkyl compounds.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in various catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Diagnostics: Utilized in the development of diagnostic tools and assays.

Industry:

Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid is primarily based on its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and bioconjugation. The pyridine ring and its substituents further modulate the compound’s reactivity and binding affinity, allowing for specific interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Binding

Key Structural Variations

Analysis

- Ethoxy vs.

- Carbamoyl Group Impact : The 4-diisopropylcarbamoyl group distinguishes the target from simpler pyridinylboronic acids (e.g., 612845-44-0), offering hydrogen-bonding sites for target engagement. This group may lower the compound’s pKa , improving solubility and reactivity at physiological pH compared to carbamoyl-free analogs .

Physicochemical Properties and Lewis Acidity

pKa and Binding Constants

Evidence from structure-reactivity studies indicates:

- The diisopropylcarbamoyl group likely reduces the pKa of the boronic acid compared to arylboronic acids like 3-AcPBA (pKa ~8.8) or 4-MCPBA (pKa ~7.5), making it more reactive under physiological conditions (pH ~7.4) .

- Through-space effects from the 2-ethoxy and 4-carbamoyl groups stabilize the boronate conjugate base, enhancing binding to diols (e.g., saccharides) or serine residues in enzymes .

Comparison with Phenylboronic Acids

*Estimated based on structural analogs.

The pyridine ring in the target compound enhances electron-withdrawing effects , lowering pKa and increasing glucose affinity compared to phenyl-based analogs .

Enzyme Inhibition

- The target compound’s boronic acid group can form covalent bonds with catalytic serine residues in enzymes (e.g., proteases, penicillin-binding proteins). Its diisopropylcarbamoyl group mimics natural peptide substrates, enhancing inhibition potency compared to aliphatic boronic acids (e.g., compound 2 in ) .

- In fungal histone deacetylase (HDAC) inhibition studies, structurally related boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) showed IC₅₀ values of ~1 µM, suggesting the target compound may exhibit similar or improved activity due to its optimized substituents .

Anticancer Potential

Suzuki-Miyaura Coupling

The target compound’s boronic acid group enables cross-coupling with aryl halides, forming biaryl structures. Its electron-withdrawing carbamoyl group accelerates transmetallation steps compared to electron-rich arylboronic acids .

Commercial Availability and Cost

- The target compound is priced at $363.00/g (), reflecting its complex synthesis compared to simpler boronic acids like 2-methoxy-3-pyridineboronic acid ($99.00/100mg) .

Biological Activity

(4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid is a compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a diisopropylcarbamoyl group and an ethoxy group, along with a boronic acid functional group. This structural configuration allows for specific interactions with biological targets, particularly in the context of enzyme inhibition and drug design.

- IUPAC Name: [4-[di(propan-2-yl)carbamoyl]-2-ethoxypyridin-3-yl]boronic acid

- CAS Number: 1131735-94-8

- Molecular Formula: C14H23BN2O4

- Appearance: White powder

- Purity: 95%+

The biological activity of this compound primarily stems from its boronic acid moiety, which is known for its ability to form covalent bonds with specific proteins and enzymes. This property is particularly significant in the context of:

- Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including serine proteases and proteasomes, by forming reversible or irreversible covalent bonds.

- Drug Design: The compound's structure allows it to be modified to enhance its bioactivity or selectivity towards specific targets.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes. Key studies include:

- Proteasome Inhibition: The compound has been shown to inhibit the 26S proteasome, a critical component in cellular protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins and apoptosis in cancer cells.

- Kinase Inhibition: Preliminary studies suggest that this compound may also inhibit certain kinases involved in cell signaling pathways, potentially impacting cancer progression.

Binding Affinity Studies

Binding affinity assays have indicated that this compound has a high affinity for target proteins, which could be exploited in therapeutic applications. Techniques used include:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

Case Studies

-

Cancer Therapeutics:

A study explored the use of this compound as a potential treatment for multiple myeloma by targeting the proteasome pathway. Results indicated significant cytotoxicity against myeloma cells, suggesting a promising avenue for further research. -

Antiviral Activity:

Another investigation assessed the antiviral properties of this compound against HIV protease. The findings showed that it could inhibit viral replication in vitro, indicating potential as an antiviral agent.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethoxypyridine | Pyridine ring with ethoxy group | Lacks boronic acid functionality |

| Diisopropylcarbamate | Carbamate structure | Does not contain pyridine or boron |

| 4-Boronoaniline | Aniline derivative with boron | Different functional groups compared to target compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Diisopropylcarbamoyl)-2-ethoxypyridin-3-yl)boronic acid?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or functionalization of pre-existing pyridine scaffolds. For example, analogous carbamoyl-substituted boronic acids are synthesized via Suzuki-Miyaura coupling, where a boronic ester intermediate is generated using trimethyl borate (2.0 eq.) under inert conditions. Post-reaction workup includes ether extraction and MgSO4 drying . Optimization of protecting groups (e.g., pinacol esters) may enhance stability during purification.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on and NMR to confirm regiochemistry and purity. For instance, NMR peaks for pyridinyl protons appear between δ 8.0–8.2 ppm, while ethoxy groups resonate at δ 1.2–1.4 ppm (triplet) and δ 4.0–4.2 ppm (quartet). NMR typically shows carbonyl carbons (diisopropylcarbamoyl) at ~167 ppm and boronic acid signals at ~30 ppm. HRMS (ESI+) validates molecular weight, as seen in analogous compounds with [M+Na]+ peaks .

Q. What solvents and conditions stabilize this boronic acid during storage?

- Methodological Answer : Anhydrous DMSO or THF under inert gas (N/Ar) prevents hydrolysis. Lyophilization or storage at −20°C in amber vials minimizes degradation. Purity (>95%) is confirmed via GC or HPLC, with trace anhydride impurities quantified using NMR integration .

Advanced Research Questions

Q. How do the diisopropylcarbamoyl and ethoxy substituents influence reactivity in Suzuki-Miyaura cross-coupling?

- Methodological Answer : The electron-withdrawing diisopropylcarbamoyl group enhances electrophilicity at the pyridine ring, improving oxidative addition to Pd(0) catalysts. However, steric bulk may reduce coupling efficiency with hindered aryl halides. Ethoxy groups can modulate solubility in polar solvents (e.g., DMF/HO mixtures). Kinetic studies using model arylboronic acids suggest that substituent effects on kon (binding rate) correlate with electronic descriptors like Hammett σ values .

Q. What challenges arise in achieving regioselectivity when using this compound in C–H borylation?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalyst choice. For pyridinylboronic acids, Rh(I) catalysts (e.g., [RhCl(cod)]) favor ortho-borylation, but steric hindrance from the diisopropylcarbamoyl group may divert reactivity. Computational modeling (DFT) of transition states can predict selectivity, while in situ NMR monitors intermediate formation .

Q. How does the compound’s binding kinetics with diols compare to other arylboronic acids?

- Methodological Answer : Stopped-flow fluorescence assays reveal kon values for diol binding (e.g., with fructose) in seconds, similar to isoquinolinylboronic acids. The carbamoyl group may enhance binding entropy via hydrophobic interactions, but pH-dependent equilibria (pKa ~8.5) require buffered conditions (pH 7.4) for physiological relevance. Competitive assays with 4-(methylsulfonyl)benzeneboronic acid (K ~10 M) benchmark affinity .

Q. What strategies mitigate boronic acid self-condensation during reactions?

- Methodological Answer : Slow addition of substrates (e.g., aryl halides) and low temperatures (0–5°C) reduce dimerization. Ligand design (e.g., SPhos or XPhos) accelerates transmetallation, minimizing boronic acid residence time in reactive intermediates. For aqueous-phase reactions, micellar catalysis (e.g., TPGS-750-M) suppresses aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.